![molecular formula C24H29N5O5 B2574321 7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021095-84-0](/img/structure/B2574321.png)
7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a piperazine ring, methoxy groups, a phenyl ring, and a pyrazolo[4,3-c]pyridin-3(5H)-one moiety. Piperazine rings are often found in biologically active compounds . The presence of the phenyl ring and the pyrazolo[4,3-c]pyridin-3(5H)-one moiety suggests that this compound might have interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the piperazine ring, followed by the introduction of the methoxy groups and the phenyl ring. The final step would likely involve the formation of the pyrazolo[4,3-c]pyridin-3(5H)-one moiety .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Techniques and Structural Analysis
Research has focused on synthesizing and characterizing novel heterocyclic compounds, including pyrazolo[4,3-c]pyridines, through various chemical reactions and structural determinations. For instance, a study demonstrated the synthesis of 7-Arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines using a Claisen-Schmidt type reaction followed by heterocyclization. The structural characteristics, including the conformation of the piperidine and pyrazoline rings, were elucidated through X-ray crystal structure determination, highlighting the compound's stability and potential for further pharmacological exploration (Koshetova et al., 2022).
Pharmacological Characterization and Potential Applications
Compounds with similar structures have been evaluated for their pharmacological properties, such as their potential as G protein-biased dopaminergics. Incorporating specific heterocyclic appendages, like pyrazolo[1,5-a]pyridine, led to high-affinity dopamine receptor partial agonists. These compounds show promise as novel therapeutics due to their ability to preferentially activate G proteins over β-arrestin, demonstrating potential applications in treating neurological disorders (Möller et al., 2017).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of heterocyclic compounds incorporating the pyrazolo[4,3-c]pyridine moiety have also been explored for their antimicrobial and antioxidant activities. This research avenue is essential for discovering new therapeutic agents against various microbial infections and oxidative stress-related conditions. While the specific compound was not directly referenced, studies on related compounds provide a foundation for understanding the potential biochemical and medicinal applications of such chemical entities (Gouda et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-[4-(2-methoxyacetyl)piperazine-1-carbonyl]-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5/c1-33-14-6-9-26-15-19(23(31)28-12-10-27(11-13-28)21(30)17-34-2)22-20(16-26)24(32)29(25-22)18-7-4-3-5-8-18/h3-5,7-8,15-16H,6,9-14,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTKSYNOUPGOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.